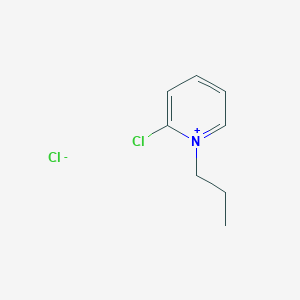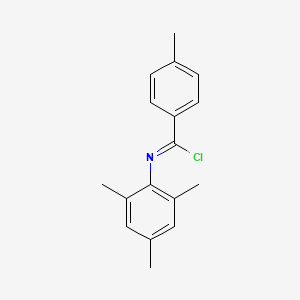
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine: is an organosilane compound characterized by the presence of both amine and silane functional groups. This compound is notable for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable agent in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
3-chloropropyltrimethoxysilane+dipropylamine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Organic solvents like toluene or ethanol are commonly used.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
科学研究应用
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery.
Biocompatible Coatings: It is employed in the development of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants to improve their bonding strength and durability.
Coatings: It is utilized in the production of protective coatings for various surfaces.
作用机制
The mechanism of action of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing surfaces. The amine group can interact with various functional groups, enhancing the compound’s reactivity and versatility.
相似化合物的比较
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propylamine
Uniqueness: N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of dipropylamine and trimethoxysilane groups, which confer distinct properties such as enhanced hydrophobicity and reactivity compared to its methyl and ethyl analogs. This makes it particularly useful in applications requiring strong adhesion and durable surface modifications.
属性
CAS 编号 |
117856-06-1 |
|---|---|
分子式 |
C12H29NO3Si |
分子量 |
263.45 g/mol |
IUPAC 名称 |
N,N-dipropyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3Si/c1-6-9-13(10-7-2)11-8-12-17(14-3,15-4)16-5/h6-12H2,1-5H3 |
InChI 键 |
WLBHGVYLQDPNCL-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

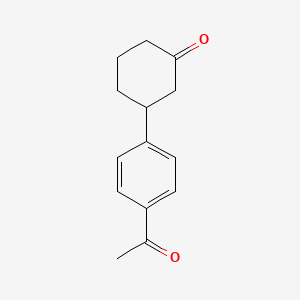
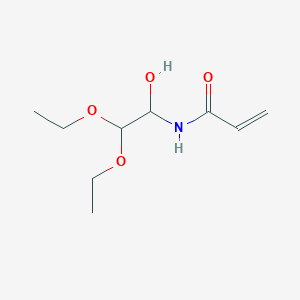
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
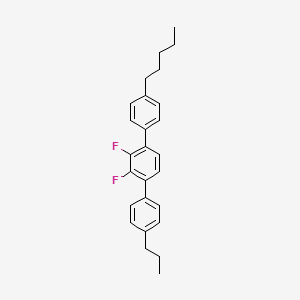

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
